3H-[1,2,3]Triazolo[4,5-c]pyridine
Overview
Description
3H-[1,2,3]Triazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C5H4N4. It belongs to the class of triazolopyridines and is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.
Mechanism of Action
Target of Action
The primary target of 3H-[1,2,3]Triazolo[4,5-c]pyridine is the c-Met receptor tyrosine kinase . This receptor has been extensively studied and is known to be a “druggable” target with promising results from early phase clinical trials .
Mode of Action
It is known to interact with its target, the c-met receptor tyrosine kinase
Biochemical Pathways
The c-met receptor tyrosine kinase, which is the compound’s primary target, is involved in several key cellular processes, including cell growth, survival, and migration . Therefore, it can be inferred that the compound may affect these processes.
Pharmacokinetics
One study has reported that a derivative of this compound showed improved solubility, which could potentially enhance its bioavailability .
Result of Action
Given its target, it can be inferred that the compound may have effects on cell growth, survival, and migration .
Action Environment
Factors such as ph could potentially affect the solubility and therefore the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 3H-[1,2,3]Triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while reduction may produce triazolopyridine derivatives with reduced functional groups .
Scientific Research Applications
3H-[1,2,3]Triazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-[1,2,3]Triazolo[4,5-b]pyridine: Another triazolopyridine compound with similar structural features but different biological activities.
1H-[1,2,3]Triazolo[4,5-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring, exhibiting distinct chemical and biological properties.
Uniqueness: 3H-[1,2,3]Triazolo[4,5-c]pyridine is unique due to its specific ring fusion and the resulting electronic and steric properties.
Properties
IUPAC Name |
2H-triazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMMINAALNVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181741 | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-05-2 | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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